

Unveiling UA62784: A Potent Inhibitor of Microtubule Dynamics

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Compound of Interest

Compound Name: UA62784

Cat. No.: B1684025

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Abstract

UA62784 is a small molecule identified as a potent inhibitor of microtubule polymerization. Initially investigated for its potential as a selective inhibitor of the CENP-E kinesin-like protein, subsequent comprehensive studies have redefined its primary mechanism of action. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and cellular effects of **UA62784**. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

UA62784, with the chemical name 4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-fluoren-9-one, is a fluorenone derivative. Its fundamental chemical and physical properties are summarized in the table below.

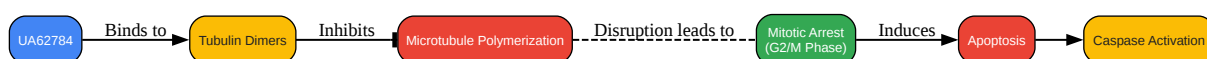
Property	Value
Chemical Name	4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-fluoren-9-one[1]
Molecular Formula	C23H15NO3
Molecular Weight	353.37 g/mol
CAS Number	313367-92-9
Appearance	Yellow powder
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO to >2 mg/mL
Storage	Store at 2-8°C

Mechanism of Action: Inhibition of Microtubule Polymerization

Initial studies suggested that **UA62784** selectively targeted the ATPase activity of the centromere protein E (CENP-E), a kinesin-like motor protein crucial for chromosome congression during mitosis. However, further investigation has demonstrated that the primary mechanism of action of **UA62784** is the direct inhibition of microtubule polymerization. It interacts with tubulin dimers, thereby disrupting the formation of microtubules. This leads to a cascade of cellular events, including mitotic arrest and ultimately, apoptosis.

Signaling Pathway of UA62784-Induced Apoptosis

The inhibition of microtubule polymerization by **UA62784** triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest activates the intrinsic apoptotic pathway, culminating in programmed cell death.



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Figure 1: Proposed signaling pathway of **UA62784**.

Biological Effects

Mitotic Arrest

Treatment of cells with **UA62784** leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle due to the inhibition of microtubule polymerization.

Induction of Apoptosis

Prolonged mitotic arrest induced by **UA62784** triggers programmed cell death, or apoptosis. This is a common fate for cells that are unable to satisfy the spindle assembly checkpoint. The apoptotic process is characterized by the activation of caspases, a family of proteases that execute the cell death program.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of **UA62784**.

Parameter	Cell Line	Value
IC50 (Microtubule Polymerization)	-	~82 nM
G2/M Arrest (20 nM, 12h)	HeLa	~40%
G2/M Arrest (200 nM, 12h)	HeLa	~58%

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of **UA62784** on the polymerization of purified tubulin in vitro.

Materials:

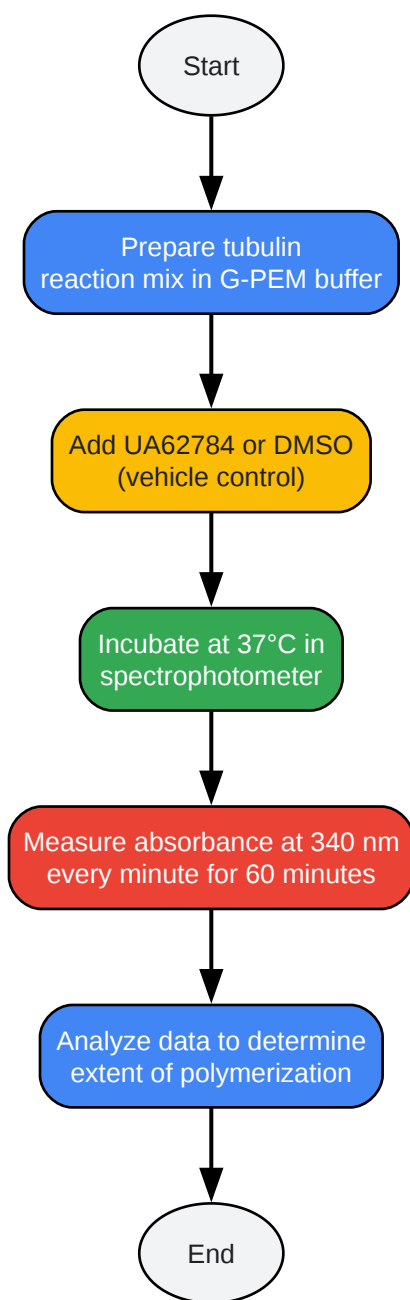
- Purified tubulin (>99%)

- G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)
- **UA62784** stock solution in DMSO
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

- Prepare a reaction mixture containing tubulin in G-PEM buffer.
- Add various concentrations of **UA62784** or DMSO (vehicle control) to the reaction mixture.
- Incubate the plate at 37°C in the spectrophotometer.
- Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Experimental Workflow: In Vitro Tubulin Polymerization Assay



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References

- 1. UA 62784 | CAS 313367-92-9 | UA62784 | Tocris Bioscience [tocris.com]
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